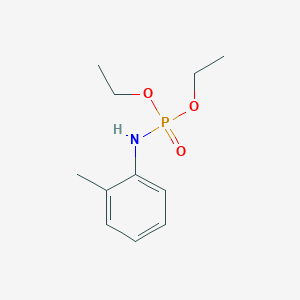
Diethyl N-(2-methylphenyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Preparation Methods
The synthesis of Diethyl N-(2-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield.
Chemical Reactions Analysis
Diethyl N-(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl N-(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of Diethyl N-(2-methylphenyl)phosphoramidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Diethyl N-(2-methylphenyl)phosphoramidate can be compared with other similar compounds such as diethyl phosphoramidate and diethyl N-phenylphosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl N-phenylphosphoramidate
- Diethyl N-(4-methylphenyl)phosphoramidate
These compounds differ in their substituents on the phosphoramidate group, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
78504-35-5 |
|---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
PJGXRQVGCGHZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC=C1C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
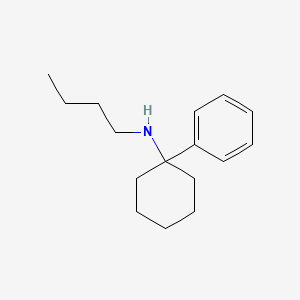
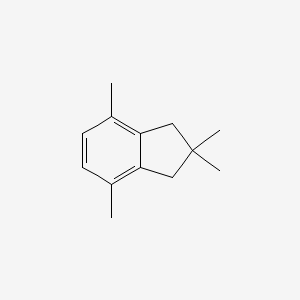
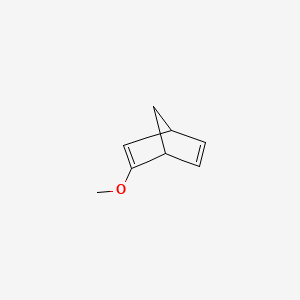
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
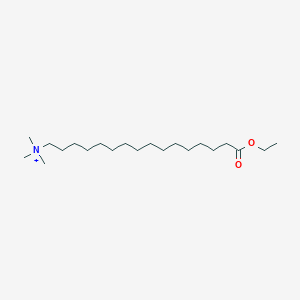
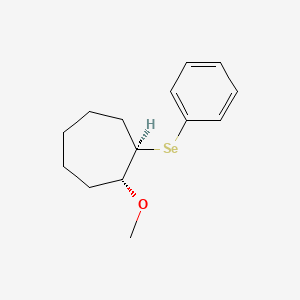
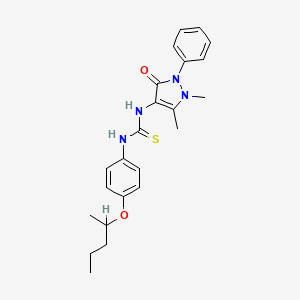
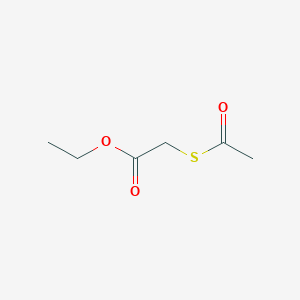
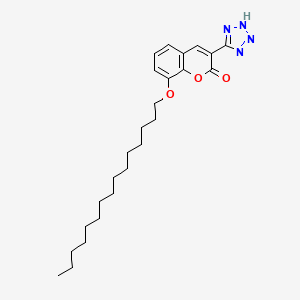
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
